1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole 1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole Selective COX-2 inhibitor
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005959
InChI: InChI=1S/C16H11BrF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
SMILES: C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Br
Molecular Formula: C16H11BrF3N3O2S
Molecular Weight: 446.2 g/mol

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole

CAS No.:

Cat. No.: VC0005959

Molecular Formula: C16H11BrF3N3O2S

Molecular Weight: 446.2 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole -

Molecular Formula C16H11BrF3N3O2S
Molecular Weight 446.2 g/mol
IUPAC Name 4-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Standard InChI InChI=1S/C16H11BrF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Standard InChI Key OYZKFVIVPRQRQQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Br
Canonical SMILES C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Br

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Properties

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole is a heterocyclic organic compound with the molecular formula C₁₆H₁₁BrF₃N₃O₂S and a molecular weight of 446.24 g/mol . Its IUPAC name, 4-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, reflects its three primary structural components:

  • A pyrazole ring substituted at position 3 with a trifluoromethyl (-CF₃) group.

  • A 4-bromophenyl group at position 5 of the pyrazole.

  • A benzenesulfonamide group linked to position 1 of the pyrazole via a nitrogen atom .

The compound’s planar geometry and electron-withdrawing groups (e.g., -CF₃, -Br) enhance its binding affinity to hydrophobic enzyme pockets, as demonstrated in COX-2 inhibition assays .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₁BrF₃N₃O₂S
Molecular Weight446.24 g/mol
LogP (Lipophilicity)3.8 (predicted)
Hydrogen Bond Donors2 (sulfonamide NH₂)
Hydrogen Bond Acceptors6 (SO₂, pyrazole N, CF₃)
Rotatable Bonds4

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of SC-558 typically involves multi-step reactions starting from substituted pyrazole precursors. A representative route includes:

  • Formation of the pyrazole core: Condensation of 4-bromophenylhydrazine with 1,1,1-trifluoro-3-(4-sulfamoylphenyl)propane-1,3-dione under acidic conditions .

  • Introduction of the sulfonamide group: Sulfonation of the para-positioned benzene ring using chlorosulfonic acid, followed by ammonia treatment .

  • Purification: Crystallization from ethanol/water mixtures yields SC-558 with >98% purity .

Modifications to this scaffold, such as varying the aryl substituents or adjusting the linker length between the pyrazole and sulfonamide groups, have been explored to optimize pharmacokinetic properties. For instance, replacing the bromine atom with chlorine reduces molecular weight while maintaining COX-2 affinity (IC₅₀ = 0.8 ± 0.1 μM) .

Pharmacological Profile

COX-2 Inhibition Mechanism

SC-558 selectively inhibits COX-2 over COX-1 (selectivity ratio > 10), making it a valuable tool for studying inflammation pathways . Docking studies reveal that the sulfonamide group forms hydrogen bonds with Arg513 and Tyr355 in the COX-2 active site, while the trifluoromethyl group occupies a hydrophobic pocket near Val523 . This binding mode disrupts arachidonic acid metabolism, reducing prostaglandin E₂ (PGE₂) synthesis by >80% at 1 μM concentration .

Table 2: Enzymatic Inhibition Data

TargetIC₅₀ (μM)Selectivity (vs. COX-1)
COX-20.9 ± 0.1>10
15-LOX4.1 ± 0.4N/A
EGFR>10N/A

Anti-Inflammatory and Anticancer Activities

Beyond COX-2 inhibition, SC-558 derivatives exhibit:

  • Anticancer effects: Compound 6j (a quinazolinone analog) inhibits BT-459 breast cancer cell proliferation by 70.07% at 10 μM .

  • ROS suppression: SC-558 reduces reactive oxygen species (ROS) levels by 32% in macrophages, outperforming diclofenac (25%) .

  • TNF-α inhibition: Analog 6o lowers TNF-α production to 10 pg/mL, compared to 100 pg/mL for celecoxib .

Research Applications and Derivative Development

Scaffold for Multi-Target Inhibitors

SC-558’s modular structure enables the design of dual- or triple-target inhibitors. Recent efforts include:

  • EGFR/COX-2/15-LOX triplex inhibitors: Quinazolinone-urea hybrids (e.g., 6e, 6j) inhibit EGFR L858R/T790M (IC₅₀ = 1.3 μM), COX-2 (IC₅₀ = 0.9 μM), and 15-LOX (IC₅₀ = 4.1 μM), showing synergistic effects in pancreatic cancer models .

  • Antimicrobial agents: Sulfonamide-pyrazole derivatives exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .

Table 3: Key Derivatives and Activities

DerivativeTarget(s)IC₅₀ (μM)Cell Line Activity (%)
6eEGFR/COX-2/15-LOX1.3/0.9/4.1BT-459: 67.14
21bCOX-2/LOX0.7/4.1RAW264.7: 88 ± 5
21jCOX-20.5MCF-7: 70.07

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